molecular formula C39H64O13 B1248188 Ys-II

Ys-II

Cat. No.: B1248188
M. Wt: 740.9 g/mol
InChI Key: MMTWXUQMLQGAPC-KQRWKONWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside: is a naturally occurring saponin compound. Saponins are glycosides with a distinctive foaming characteristic, commonly found in various plant species. This compound is particularly noted for its potential biological activities, including anti-inflammatory, anti-cancer, and immune-modulating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside typically involves glycosylation reactions. The process begins with the preparation of the smilagenin aglycone, followed by the sequential addition of sugar moieties. The glycosylation reactions are often catalyzed by glycosidases or chemical catalysts under controlled conditions to ensure the correct stereochemistry of the glycosidic bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants known to contain high levels of saponins. Alternatively, biotechnological methods, including microbial fermentation and enzymatic synthesis, are employed to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy derivatives .

Scientific Research Applications

Chemistry: In chemistry, Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside is studied for its unique structural properties and potential as a building block for synthesizing other bioactive compounds .

Biology: Biologically, this compound is investigated for its role in cell signaling and its potential to modulate various biological pathways. It has shown promise in studies related to immune response and inflammation .

Medicine: In medicine, Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside is explored for its therapeutic potential in treating diseases such as cancer, due to its cytotoxic effects on cancer cells. It is also studied for its anti-inflammatory and immune-modulating properties .

Industry: Industrially, this compound is used in the formulation of cosmetics and personal care products due to its surfactant properties and potential skin benefits .

Mechanism of Action

The mechanism of action of Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside involves its interaction with cell membranes and various molecular targets. The compound can modulate signaling pathways related to inflammation and immune response. It is believed to exert its effects by binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades .

Comparison with Similar Compounds

Properties

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1

InChI Key

MMTWXUQMLQGAPC-KQRWKONWSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Pictograms

Irritant

Synonyms

timosaponin A3
timosaponin AIII

Origin of Product

United States

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